REACTION_CXSMILES
|
[Br:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[O:12][CH3:13].[OH-].[Na+].S(OCC)(O[CH2:20][CH3:21])(=O)=O>C(Cl)C1C=CC=CC=1.C([NH+](CC)CC)C>[CH2:20]([O:7][CH2:6][C:5]1[CH:8]=[C:9]([O:10][CH3:11])[C:2]([Br:1])=[C:3]([O:12][CH3:13])[CH:4]=1)[CH3:21] |f:1.2,4.5|
|
Name
|
|
Quantity
|
44.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(CO)C=C1OC)OC
|
Name
|
|
Quantity
|
288 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
triethylammonium benzyl chloride
|
Quantity
|
2.05 g
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)Cl.C(C)[NH+](CC)CC
|
Name
|
|
Quantity
|
41.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at 25-30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour at 70° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
The toluene layer was washed with water and saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCC1=CC(=C(C(=C1)OC)Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |